Ethyl 4-(3-methoxyphenyl)benzoate
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Overview
Description
Ethyl 4-(3-methoxyphenyl)benzoate is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxy-substituted phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-methoxyphenyl)benzoate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxyphenyl)benzoic acid.
Reduction: Formation of 4-(3-methoxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxyphenyl)benzoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions and transformations are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Ethyl 4-(3-methoxyphenyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-methoxyphenyl)benzoate: Similar structure but with the methoxy group in a different position on the phenyl ring.
Ethyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRLOGPAMRGJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720237 |
Source
|
Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155061-61-3 |
Source
|
Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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